molecular formula C7H8N2O2 B1356305 Methyl 3-methylpyrazine-2-carboxylate CAS No. 41110-29-6

Methyl 3-methylpyrazine-2-carboxylate

Cat. No.: B1356305
CAS No.: 41110-29-6
M. Wt: 152.15 g/mol
InChI Key: AUDOINDPGADJPY-UHFFFAOYSA-N
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Description

Methyl 3-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of methyl 3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl 3-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

  • Methyl 5-formylpyrazine-2-carboxylate
  • Methyl 3-amino-6-methylpyrazine-2-carboxylate
  • Methyl 5-aminopyrazine-2-carboxylate hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and ester group at the 2-position make it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 3-methylpyrazine-2-carboxylate (MMPC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a methyl group at the 3-position and an ester group at the 2-position. This specific substitution pattern contributes to its unique chemical and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Antimicrobial Properties

Research indicates that MMPC exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

MMPC has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and modulation of cell signaling pathways. The compound's interaction with specific molecular targets within cancer cells is an area of ongoing research .

The biological activity of MMPC is believed to stem from its interactions with enzymes and receptors involved in critical biochemical pathways. Although the exact molecular targets remain under investigation, it is hypothesized that MMPC modulates pathways related to cell metabolism and signaling, which could explain its observed effects on microbial and cancerous cells .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that MMPC effectively inhibits the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests its potential role in addressing antibiotic resistance issues .
  • Anticancer Activity : A recent study explored the effects of MMPC on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The study provided evidence for apoptosis induction via caspase activation, highlighting its potential therapeutic applications in oncology .

Comparative Analysis

To better understand MMPC's biological activity, it can be compared with other pyrazine derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesSpecific methyl and ester substitutions
Methyl 5-formylpyrazine-2-carboxylateModerateLimitedAldehyde functional group
Methyl 3-amino-6-methylpyrazine-2-carboxylateYesYesAmino group enhances solubility

This table illustrates how MMPC stands out due to its dual activity against microbes and cancer cells, which may not be present in other derivatives.

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the activities of MMPC. Further studies involving in vivo models and clinical trials will be crucial for assessing its safety and efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of pyrazine precursors. A validated route includes:

Substitution Reactions : React methyl 3-chloropyrazine-2-carboxylate with methylating agents (e.g., methyl Grignard reagents) under anhydrous conditions. Evidence from analogous compounds shows that potassium carbonate in DMF at 110°C facilitates efficient substitution .

Esterification : If starting from pyrazine carboxylic acids, esterification with methanol and a catalytic acid (e.g., H₂SO₄) is employed .
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC (≥95% purity criteria) .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm methyl (δ ~2.5 ppm) and ester (δ ~3.9 ppm for OCH₃) groups. Compare with PubChem data for pyrazine derivatives .
    • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calc. 167.07 g/mol for C₇H₈N₂O₂) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX for refinement. Mercury CSD 2.0 visualizes packing patterns and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents at the 3- and 6-positions of the pyrazine ring?

Methodological Answer:

  • Halogenation : Bromine or iodine can be introduced via electrophilic substitution (e.g., NBS in CCl₄). For example, methyl 3-amino-6-bromopyrazine-2-carboxylate is synthesized using HBr/AcOH .
  • Amination : Pd-catalyzed coupling or nucleophilic displacement with NH₃/amines. Ensure steric effects are minimized by using polar aprotic solvents (DMF/DMSO) .
    Data Table: Substituent Effects on Reactivity
Substituent PositionReagent UsedYield (%)Reference
6-BromoHBr/AcOH78
3-AminoNH₃/EtOH65
6-IodoI₂/HIO₃72

Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

  • Comparative SAR Studies : Test derivatives with systematic substituent variations (e.g., methyl vs. trifluoromethylthio groups). For example, methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate shows enhanced bioactivity due to electronegative groups .
  • Computational Modeling : Use DFT calculations (Gaussian) to analyze electronic effects (HOMO-LUMO gaps) or molecular docking (AutoDock) to predict binding affinities .

Q. What role do crystallographic software suites play in understanding the conformational stability of this compound?

Methodological Answer:

  • Refinement : SHELXL refines crystal structures against high-resolution data, addressing disorder or thermal motion .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity. For example, pyrazine rings often exhibit slight puckering (Δθ < 5°) .
  • Void Analysis : Mercury CSD identifies solvent-accessible voids, critical for polymorphism studies .

Q. How can researchers validate synthetic intermediates when scaling up this compound production?

Methodological Answer:

  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Purity Control : HPLC with C18 columns (MeCN/H₂O mobile phase) ensures intermediates meet ≥98% purity thresholds .
  • Scale-up Challenges : Address exothermic reactions via controlled addition (e.g., syringe pumps) and optimize workup steps to minimize byproducts .

Properties

IUPAC Name

methyl 3-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOINDPGADJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522538
Record name Methyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-29-6
Record name Methyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methylpyrazine-2-carboxylic acid (10 g, 72.4 mmol) in 80 mL methanol and sulfuric acid, 95% (5 ml, 90 mmol) was heated to 60° C. for 4 h. The solution was concentrated to remove MeOH, the residue was dissolved in 50 mL of water and neutralized with 10% aq Na2CO3 solution to pH 12. The resulting solution was extracted with ethyl acetate. The combined organics were dried and concentrated to give crude methyl 3-methylpyrazine-2-carboxylate (9.1 g, 83% yield) which was used for next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 2-L flask, 3-methylpyrazine-2-carboxylic acid (Matrix, 19.95 g, 144 mmol) was suspended in MeOH (500 mL). The suspension was cooled in an ice-water bath, and concentrated sulfuric acid (Fluka, 27.3 mL, 506 mmol) was added over a time period of 5 min. The reaction mixture was heated to 80° C. for 5 h. The reaction mixture was concentrated under reduced pressure and the residue was taken up in DCM (750 mL). The excess acid was neutralized carefully with aqueous NaOH (5M, 200 mL). The aqueous layer was separated and extracted with DCM (250 mL). The combined organic layers were combined, dried over MgSO4 and concentrated to afford the title compound (16.15 g, 106 mmol, 73%). MS m/z=153 (M+H).
Quantity
19.95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

To a solution of 3-methyl-pyrazine-2-carboxylic acid (4.7 g) in toluene (70 ml) and methanol (30 ml) at ambient temperature was added drop wise (trimethylsilyl)diazomethane (2M in diethyl ether) (26 ml). The reaction mixture was stirred at ambient temperature for 1 hour. The reaction mixture was concentrated and purified by passing through a pad of silica and eluting with 30% v/v ethyl acetate in iso-hexane to give 3-methyl-pyrazine-2-carboxylic acid methyl ester (3.10 g). 1H-NMR (400 MHz, CDCl3): 8.63 (d, 1H), 8.53 (d, 1H), 4.02 (s, 3H), 2.87 (s, 3H) ppm.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-methylpyrazine-2-carboxylate
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Methyl 3-methylpyrazine-2-carboxylate
Methyl 3-methylpyrazine-2-carboxylate
Methyl 3-methylpyrazine-2-carboxylate
Methyl 3-methylpyrazine-2-carboxylate
Reactant of Route 6
Methyl 3-methylpyrazine-2-carboxylate

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